benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate
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Description
Benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.387 . It is used in scientific research due to its unique properties.
Molecular Structure Analysis
The InChI key for this compound is CQPZEOOTOYOCFW-MLCCFXAWSA-N . The canonical SMILES representation is CCCC(C(C(=O)NC1CC1)O)NC(=O)OCC2=CC=CC=C2 . These representations provide a textual format for describing the structure of chemical molecules.Scientific Research Applications
Metabolic Hydrolysis of Carbamates
Research indicates a trend in the metabolic lability of carbamates, suggesting that the metabolic stability of such compounds can be influenced by their molecular structure. This understanding is pivotal in designing carbamates as drugs or prodrugs, emphasizing the importance of molecular substituents for their metabolic hydrolysis and stability (Vacondio et al., 2010).
Catalytic Functionalization of Saturated C-H Bonds
The catalytic functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion, is crucial in organic synthesis and biomimetic studies. Metalloporphyrin-catalyzed reactions offer high regio-, diastereo-, or enantioselectivity, highlighting their role in creating complex molecules and potential pharmaceutical applications (Che et al., 2011).
Reduction of Nitro Aromatics with CO
The metal-catalyzed reductive carbonylation of nitro aromatics using CO as a reducing agent has seen extensive investigation. This process is significant for synthesizing aromatic amines, isocyanates, carbamates, and ureas, showcasing a pathway towards green chemistry by utilizing CO2 (Tafesh & Weiguny, 1996).
Biomarkers for Tobacco and Cancer Studies
The measurement of human urinary carcinogen metabolites, including those from tobacco, is vital for understanding cancer causation and prevention. This research area illuminates the biochemistry of carcinogens and their metabolites, providing insights into the molecular mechanisms of cancer development (Hecht, 2002).
Advances in 3-Hydroxycoumarin Chemistry
3-Hydroxycoumarin and its derivatives showcase significant chemical, photochemical, and biological properties. Their synthesis and applications across genetics, pharmacology, and microbiology demonstrate the compound's versatility and potential in drug development and other scientific fields (Yoda, 2020).
Properties
IUPAC Name |
benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-6-14(15(20)16(21)18-13-9-10-13)19-17(22)23-11-12-7-4-3-5-8-12/h3-5,7-8,13-15,20H,2,6,9-11H2,1H3,(H,18,21)(H,19,22)/t14-,15?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPZEOOTOYOCFW-MLCCFXAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(C(=O)NC1CC1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132283 |
Source
|
Record name | Phenylmethyl N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402959-34-6 |
Source
|
Record name | Phenylmethyl N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402959-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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